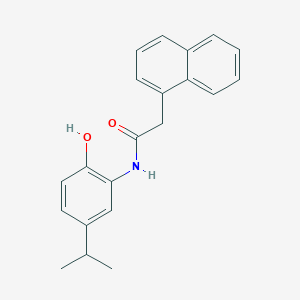
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a crucial area of study in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea typically involves the reaction of 7-bromo-2-hydroxy-5-methylindole with an appropriate isocyanate or urea derivative under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like methanesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Indole derivatives are known to interact with multiple biological targets, making them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers .
Mecanismo De Acción
The mechanism of action of (7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea involves its interaction with various molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the indole derivative .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-bromoindole: A precursor in the synthesis of various indole derivatives.
Uniqueness
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydroxy group at specific positions on the indole ring enhances its reactivity and potential as a bioactive molecule .
Propiedades
IUPAC Name |
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-4-2-5-7(6(11)3-4)13-9(16)8(5)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHNYHXLDIZTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]PROP-2-ENAMIDE](/img/structure/B5837060.png)
![4-bromo-2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B5837062.png)
![{2-[(4-fluorobenzyl)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B5837075.png)
![N-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5837085.png)





![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B5837124.png)
![1-[(4-Ethylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B5837130.png)


![1-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B5837147.png)
